molecular formula C12H13N3O B2410049 N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide CAS No. 160041-65-6

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide

Cat. No.: B2410049
CAS No.: 160041-65-6
M. Wt: 215.256
InChI Key: IEIVKCIFOQKQPY-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide is a compound that belongs to the imidazole family, which is known for its broad range of chemical and biological properties. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds.

Chemical Reactions Analysis

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired product formation .

Scientific Research Applications

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide can be compared with other imidazole derivatives such as:

    Metronidazole: Known for its antibacterial and antiprotozoal activities.

    Omeprazole: Used as an antiulcer agent.

    Thiabendazole: An antihelmintic agent.

What sets this compound apart is its unique combination of a phenyl group and an acetamide group attached to the imidazole ring, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-3-5-10(6-4-8)11-7-13-12(15-11)14-9(2)16/h3-7H,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVKCIFOQKQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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